molecular formula C8H9NO2S B13664021 Methyl 4-cyclopropylthiazole-2-carboxylate

Methyl 4-cyclopropylthiazole-2-carboxylate

Cat. No.: B13664021
M. Wt: 183.23 g/mol
InChI Key: IHKKNAPNNZIIAN-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropylthiazole-2-carboxylate is a chemical compound with the molecular formula C₈H₉NO₂S. It belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure . This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Methyl 4-cyclopropylthiazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl ketone with thioamide in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-cyclopropylthiazole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropylthiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical interactions. It can act as an inhibitor or activator of enzymes, depending on the functional groups attached to the thiazole ring. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Methyl 4-cyclopropylthiazole-2-carboxylate can be compared with other thiazole derivatives such as:

These compounds share the thiazole ring but differ in their functional groups and biological activities. This compound is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

methyl 4-cyclopropyl-1,3-thiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8(10)7-9-6(4-12-7)5-2-3-5/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKKNAPNNZIIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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